Pyridoxal hydrochloride

Description

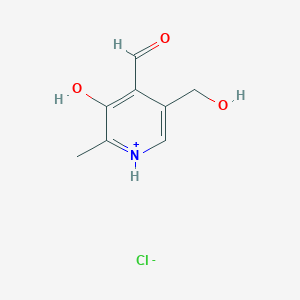

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,4,10,12H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHXJFJNDJXENQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058774 | |

| Record name | 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Pyridoxal hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Pyridoxal hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

65-22-5 | |

| Record name | Pyridoxal, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxal hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXAL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxaldehyde, 3-hydroxy-5-(hydroxymethyl)-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-5-hydroxymethyl-2-methylisonicotinaldehyde hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxal hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1416KF0QBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Role of Pyridoxal 5'-Phosphate in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal hydrochloride, a vitamer of Vitamin B6, is a critical precursor to the biologically indispensable coenzyme, Pyridoxal 5'-phosphate (PLP).[1][2][3] This guide delineates the fundamental mechanisms by which PLP participates in a vast array of enzymatic reactions, accounting for approximately 4% of all classified catalytic activities.[4][5][6] We will explore the core catalytic cycle involving Schiff base intermediates, survey the major classes of PLP-dependent reactions, present quantitative kinetic data, detail a standard experimental protocol for enzyme activity analysis, and discuss the significance of these enzymes as therapeutic targets.

From Prodrug to Potent Coenzyme: The Activation of Pyridoxal

This compound itself is catalytically inert. Within the cell, it undergoes phosphorylation by the enzyme pyridoxal kinase to yield its active form, Pyridoxal 5'-phosphate (PLP).[1][7][8] The remarkable versatility of PLP stems from its ability to covalently bind amino acid substrates and act as an electrophilic catalyst, or "electron sink," stabilizing reaction intermediates that would otherwise be prohibitively high in energy.[6][9][10]

The Core Catalytic Mechanism: A Tale of Two Aldimines

The catalytic cycle for virtually all PLP-dependent enzymes begins with the formation of a Schiff base, a compound containing a carbon-nitrogen double bond.[9][10] This process occurs in two key stages:

-

Formation of the Internal Aldimine: The aldehyde group of PLP, the coenzyme, reacts with the ε-amino group of a specific lysine residue within the enzyme's active site.[4][9][10][11] This forms an internal aldimine, tethering the coenzyme to the enzyme.

-

Transaldimination: Upon entry of an amino acid substrate, its α-amino group displaces the enzyme's lysine.[9][11] This "imine exchange" reaction, known as transaldimination, results in the formation of an external aldimine , linking the substrate to the PLP coenzyme.[9][11][12]

This external aldimine is the pivotal intermediate. The protonated pyridine ring of PLP exerts a strong electron-withdrawing effect, which facilitates the cleavage of one of the three bonds around the substrate's α-carbon and stabilizes the resulting carbanionic intermediate (often called a quinonoid intermediate) through resonance.[6][9][10][13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pyridoxine hydrochloride - CAS-Number 58-56-0 - Order from Chemodex [chemodex.com]

- 3. This compound | 65-22-5 [chemicalbook.com]

- 4. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 5. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and functional studies on Salmonella typhimurium pyridoxal kinase: the first structural evidence for the formation of Schiff base with the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. proteopedia.org [proteopedia.org]

- 13. Pyridoxal 5’-Phosphate: Introduction , Uses and Diagnosis_Chemicalbook [chemicalbook.com]

Chemical and physical properties of Pyridoxal hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Pyridoxal hydrochloride, a vital vitamer of Vitamin B6. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key analytical techniques are provided.

Chemical and Physical Properties

This compound is the hydrochloride salt of pyridoxal, one of the three natural forms of vitamin B6. It is a white to pale yellow crystalline powder.[1] In the body, it is converted to its biologically active form, pyridoxal 5'-phosphate (PLP), which serves as an essential cofactor in a multitude of enzymatic reactions.[2]

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₉NO₃ · HCl | [3][4] |

| Molecular Weight | 203.62 g/mol | [5] |

| CAS Number | 65-22-5 | [3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 171 - 175 °C (with decomposition) | [4][6] |

| pH (5% in water) | 2.40 - 3.00 | [1] |

| Hygroscopicity | Hygroscopic | [4][7] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Freely soluble | [1][8] |

| Ethanol | Slightly soluble | [1][8] |

| Ether | Insoluble | [1] |

| DMSO | ~1 mg/ml | [3] |

| Dimethylformamide | ~1 mg/ml | [3] |

| PBS (pH 7.2) | ~3 mg/ml | [3] |

Table 3: Spectroscopic Data for this compound

| Technique | Wavelengths/Shifts | Reference |

| UV/Vis (λmax) | 253, 291, 316 nm | [3] |

| Infrared (IR) | Conforms to standard | [6] |

| ¹H NMR | See Experimental Protocols section | [9] |

| ¹³C NMR | See Experimental Protocols section | [5] |

Experimental Protocols

Determination of Melting Point

Methodology: The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range. The melting point is typically accompanied by decomposition.[6][10]

-

Determination of Solubility

Methodology: The solubility of this compound in various solvents can be determined by the equilibrium solubility method.

-

Apparatus: Analytical balance, volumetric flasks, constant temperature shaker/bath, filtration device (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated in a constant temperature shaker or bath until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid.

-

An aliquot of the clear filtrate is withdrawn, diluted appropriately, and the concentration of this compound is determined using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[3]

-

UV-Vis Spectroscopy

Methodology: UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax) of this compound.

-

Apparatus: A calibrated UV-Vis spectrophotometer.

-

Procedure:

-

A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or 0.1 M HCl).

-

The spectrophotometer is blanked using the same solvent.

-

The absorbance of the sample solution is measured over a wavelength range of approximately 200-400 nm.

-

The wavelengths at which maximum absorbance occurs are recorded. For this compound, characteristic absorbance maxima are observed at approximately 253, 291, and 316 nm.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodology: FTIR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

-

Apparatus: A calibrated FTIR spectrometer.

-

Procedure (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded over the range of approximately 4000-400 cm⁻¹. The resulting spectrum should conform to the reference spectrum for this compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H NMR and ¹³C NMR spectroscopy are powerful techniques for elucidating the molecular structure of this compound.

-

Apparatus: A high-resolution NMR spectrometer.

-

Procedure for ¹H NMR:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, is added.

-

The sample is placed in an NMR tube and inserted into the spectrometer.

-

The ¹H NMR spectrum is acquired. The chemical shifts (δ), splitting patterns, and integration values of the signals are analyzed to confirm the proton environment within the molecule.[9]

-

-

Procedure for ¹³C NMR:

-

A more concentrated solution of this compound in a suitable deuterated solvent is prepared.

-

The ¹³C NMR spectrum is acquired. The chemical shifts of the carbon signals provide information about the carbon skeleton of the molecule.[5]

-

Signaling Pathways and Experimental Workflows

This compound serves as a precursor to the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). PLP is a critical cofactor for a vast number of enzymes, primarily involved in amino acid metabolism.

A key role of PLP is in the synthesis of neurotransmitters. For example, PLP is a cofactor for aromatic L-amino acid decarboxylase, an enzyme that catalyzes the final step in the synthesis of dopamine and serotonin.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. rsc.org [rsc.org]

- 3. What is the mechanism of Pyridoxine Hydrochloride? [synapse.patsnap.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. oaskpublishers.com [oaskpublishers.com]

- 8. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. files.core.ac.uk [files.core.ac.uk]

From Precursor to Essential Cofactor: A Technical Guide to the Synthesis of Pyridoxal 5'-Phosphate

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of Pyridoxal 5'-Phosphate (PLP), the biologically active form of Vitamin B6, from its precursor, pyridoxal hydrochloride. This document outlines both chemical and enzymatic synthesis routes, presenting quantitative data, detailed experimental protocols, and visualizations of the core pathways to facilitate understanding and replication.

Introduction

Pyridoxal 5'-phosphate (PLP) is a vital coenzyme in a multitude of enzymatic reactions essential for human health, participating in over 140 cataloged enzymatic activities, which accounts for approximately 4% of all classified enzyme-catalyzed reactions.[1][2] Its roles are particularly prominent in amino acid metabolism, including transamination, decarboxylation, and deamination reactions.[1][3] Given its central role in cellular metabolism, the efficient synthesis of PLP is a significant area of interest for various research and development applications, from fundamental biochemical studies to the development of therapeutic agents targeting PLP-dependent enzymes.[4]

This guide details established methodologies for converting pyridoxal or its hydrochloride salt into the biologically active PLP, focusing on providing actionable data and protocols for the scientific community.

Synthesis of Pyridoxal 5'-Phosphate: A Comparative Overview

The transformation of pyridoxal to PLP involves the phosphorylation of the 5-hydroxymethyl group. This can be achieved through various chemical and enzymatic methods, each with distinct advantages and challenges.

Chemical Synthesis Routes

Chemical synthesis often involves the protection of the reactive aldehyde group, followed by phosphorylation and subsequent deprotection. A common strategy employs the formation of a Schiff base from pyridoxal and an amine (e.g., p-ethoxyaniline), followed by phosphorylation with an agent like polyphosphoric acid, and finally hydrolysis to yield PLP.[5][6]

Enzymatic Synthesis Routes

Enzymatic synthesis offers a highly specific and often more direct route to PLP. The primary enzyme in this pathway is pyridoxal kinase (PLK), which catalyzes the ATP-dependent phosphorylation of pyridoxal.[7][8][9] In some biological systems, a salvage pathway exists where pyridoxine or pyridoxamine are first phosphorylated and then oxidized by pyridoxamine 5'-phosphate oxidase (PNPOx) to yield PLP.[8][9][10][11]

The following table summarizes quantitative data from representative synthesis protocols.

| Parameter | Chemical Synthesis (Schiff Base Method) | Enzymatic Synthesis (Pyridoxal Kinase) |

| Starting Material | This compound | Pyridoxal |

| Key Reagents | p-Ethoxyaniline, Polyphosphoric Acid, NaOH | ATP, MgCl₂, Pyridoxal Kinase |

| Reaction Time | ~15-20 hours | ~1-2 hours |

| Temperature | 70-80°C (Phosphorylation), 35°C (Hydrolysis) | 37°C |

| Overall Yield | ~70-76%[12][13] | >60%[10] |

| Purity | High, requires purification (e.g., chromatography, recrystallization) | >98% (with chromatographic purification)[10] |

Experimental Protocols

The following sections provide detailed methodologies for one chemical and one enzymatic synthesis approach.

Protocol 1: Chemical Synthesis via Schiff Base Intermediate

This protocol is adapted from methods utilizing a protective Schiff base followed by phosphorylation.[5][6]

Step 1: Oxidation of Pyridoxine HCl to Pyridoxal HCl

-

Dissolve 5.0g of pyridoxine hydrochloride in 50.0mL of 5.0% dilute hydrochloric acid.

-

Stir the solution at 20.0°C until clear.

-

Add 2.1g of manganese dioxide and continue stirring.

-

After 30 minutes, add another 2.1g of manganese dioxide.

-

Allow the reaction to proceed for 6 hours to obtain this compound in solution.[5]

Step 2: Formation of Pyridoxal Schiff Base

-

Filter the solution from Step 1 to remove unreacted manganese dioxide.

-

Slowly add 6.3g of p-ethoxyaniline dropwise to the filtrate at 17.0°C.

-

Continue stirring for 1 hour after the addition is complete, during which an orange-yellow solid (the Schiff base) will form.[5]

-

Filter and wash the solid product.

Step 3: Phosphorylation

-

Add the dried pyridoxal Schiff base to polyphosphoric acid.

-

Stir the mixture at 70°C for 12 hours.[13]

-

After the reaction, cool the mixture and add ice water.

-

Neutralize the solution with a strong base (e.g., NaOH solution) to precipitate the pyridoxal 5'-phosphate Schiff base.[6]

-

Filter and wash the resulting orange-red solid.

Step 4: Hydrolysis and Purification

-

Suspend the pyridoxal 5'-phosphate Schiff base in a 2mol/L sodium hydroxide solution.

-

Heat the mixture to 35°C and stir for 2 hours to hydrolyze the Schiff base.[5]

-

Cool the reaction and extract with an organic solvent (e.g., ethyl acetate or toluene) to remove the p-ethoxyaniline by-product.[5][6]

-

The aqueous phase, containing PLP, can be further purified by ion-exchange chromatography.[12][14]

-

Lyophilize or recrystallize the purified solution to obtain solid PLP monohydrate.[5]

Protocol 2: Enzymatic Synthesis using Pyridoxal Kinase

This protocol outlines the general steps for the in vitro synthesis of PLP using recombinant pyridoxal kinase.

Step 1: Reagent Preparation

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.0).

-

Prepare stock solutions of pyridoxal, ATP, and MgCl₂.

-

Obtain or purify pyridoxal kinase (PLK) enzyme.

Step 2: Enzymatic Reaction

-

In a reaction vessel, combine the reaction buffer, pyridoxal (e.g., 1 mM), ATP (e.g., 5 mM), and MgCl₂ (e.g., 10 mM).

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 37°C).

-

Initiate the reaction by adding a catalytic amount of pyridoxal kinase.

-

Incubate the reaction for 1-2 hours with gentle agitation.

Step 3: Reaction Monitoring and Termination

-

Monitor the formation of PLP. A common method involves reacting PLP with a reagent like phenylhydrazine or Tris buffer to form a Schiff base that absorbs at a specific wavelength (e.g., 414 nm).[15]

-

Terminate the reaction by adding a denaturing agent, such as trichloroacetic acid (TCA), or by heat inactivation.[16]

Step 4: Product Purification

-

Centrifuge the terminated reaction mixture to pellet the denatured protein.

-

Isolate the PLP from the supernatant using column chromatography, such as ion-exchange or affinity chromatography.[10]

Visualizing the Pathways

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Caption: Workflow for the chemical synthesis of PLP from Pyridoxine HCl.

Caption: Enzymatic synthesis of PLP via Pyridoxal Kinase and the salvage pathway.

Caption: Signaling pathway showing PLP's catalytic cycle in a transaminase enzyme.

Conclusion

The synthesis of Pyridoxal 5'-Phosphate from this compound is a well-established process achievable through both robust chemical methods and highly specific enzymatic routes. Chemical synthesis, while multi-stepped, can produce high yields, whereas enzymatic synthesis offers a more direct and often purer product under milder conditions. The choice of methodology will depend on the specific application, available resources, and desired scale of production. The protocols and data presented in this guide serve as a comprehensive resource for researchers to effectively produce this essential biological cofactor.

References

- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyridoxal phosphate: a coenzyme in many enzymatic processes_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of pyridoxal 5-phosphate monohydrate - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN109021012B - Synthesis process of pyridoxal 5' -phosphate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridoxal 5'-phosphate biosynthesis by pyridox-(am)-ine 5'-phosphate oxidase: species-specific features - Universidad de Zaragoza Repository [zaguan.unizar.es]

- 9. Pyridoxal 5'-Phosphate Biosynthesis by Pyridox-(am)-ine 5'-Phosphate Oxidase: Species-Specific Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An enzymatic method for the synthesis of [14C]pyridoxal 5'-phosphate from [14C]pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Pyridoxal phosphate synthesis - chemicalbook [chemicalbook.com]

- 14. US3527683A - Process for preparing pyridoxal-5-phosphate - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. Recombinant Expression, Purification and Characterization of Pyridoxal 5ʹ-phosphate Synthase from Geobacillus sp. H6a, Thermophilic Bacterium Producing Extracellular Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pyridoxal Hydrochloride and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Pyridoxal hydrochloride and its key derivatives, Pyridoxal 5'-phosphate (PLP) and Pyridoxamine dihydrochloride. This document details chemical and biological synthesis routes, presents quantitative data in structured tables, and offers detailed experimental protocols for key reactions. Furthermore, it visualizes the core biological pathways involving these essential vitamin B6 vitamers.

Synthesis of this compound

This compound is a pivotal intermediate in the production of biologically active forms of vitamin B6. Its synthesis predominantly involves the selective oxidation of the readily available precursor, Pyridoxine hydrochloride.

Chemical Synthesis Pathways

Two primary methods have been established for the chemical synthesis of this compound from Pyridoxine hydrochloride: oxidation with manganese dioxide and catalytic oxidation.

A traditional and widely used method involves the oxidation of Pyridoxine hydrochloride using activated manganese (IV) oxide in an acidic aqueous medium. This process is effective but requires careful control of reaction conditions to prevent over-oxidation.

A more modern and efficient approach utilizes a catalytic system. This method employs a catalyst, such as a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivative, in the presence of a co-catalyst like a copper salt and an oxygen source, typically hydrogen peroxide. This catalytic process offers high conversion rates and selectivity under milder conditions.[1][2]

Quantitative Data for this compound Synthesis

| Method | Starting Material | Oxidizing Agent/Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Manganese Dioxide Oxidation | Pyridoxine hydrochloride | Manganese (IV) oxide / Hydrochloric acid | Water | 55 | 28 | - | [3] |

| Catalytic Oxidation | Pyridoxine hydrochloride | TEMPO radical / Copper (II) bromide / Pyridine / Hydrogen peroxide | Water | 30-35 | 1-2 | 99% conversion, 98% selectivity | [1][2] |

Experimental Protocols

-

Dissolve 100 g of Pyridoxine hydrochloride in 1000 mL of 15% hydrochloric acid.

-

Add 200 g of activated manganese dioxide to the solution.

-

Heat the mixture to 55°C with continuous stirring.

-

Maintain the reaction at this temperature for 28 hours.

-

After the reaction is complete, filter the mixture to remove the manganese dioxide.

-

The filtrate containing this compound can be used for subsequent steps or purified by chromatography.[3]

-

In a 25 mL reaction flask equipped with a stirrer and thermometer, add 2.06 g (10 mmol) of Pyridoxine hydrochloride, 0.085 g (0.5 mmol) of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), 0.29 g (2 mmol) of copper (II) bromide, and 0.40 g (5 mmol) of pyridine.

-

Add 5 mL of water and stir the mixture, maintaining the temperature at 30°C.

-

Slowly add 2.0 g (18 mmol) of 30% hydrogen peroxide dropwise, ensuring the reaction temperature is maintained between 30-35°C.

-

After the addition is complete, continue stirring at 30-35°C for 1-2 hours.

-

Monitor the reaction progress using liquid chromatography.

-

Upon completion, the reaction solution can be purified by silica gel column chromatography using a dichloromethane:methanol (20:1) eluent to yield white solid this compound.[1][2]

Synthesis of this compound Derivatives

Synthesis of Pyridoxal 5'-phosphate (PLP)

Pyridoxal 5'-phosphate is the biologically active coenzyme form of vitamin B6. It can be synthesized both chemically and enzymatically.

Chemical synthesis of PLP involves the phosphorylation of a protected Pyridoxal derivative, followed by deprotection. A common method involves the formation of a Schiff base from this compound to protect the aldehyde group, followed by phosphorylation of the 5'-hydroxymethyl group with a suitable phosphorylating agent like polyphosphoric acid. The Schiff base is then hydrolyzed to yield PLP.[4]

In biological systems, PLP is synthesized from Pyridoxal via the salvage pathway. The enzyme pyridoxal kinase catalyzes the ATP-dependent phosphorylation of Pyridoxal to yield PLP.[5][6]

Synthesis of Pyridoxamine Dihydrochloride

Pyridoxamine is another vital vitamer of vitamin B6.

A common route for the chemical synthesis of Pyridoxamine dihydrochloride starts from this compound. The aldehyde group of Pyridoxal is first converted to an oxime by reacting with hydroxylamine. The resulting pyridoxal oxime is then reduced, for example, using zinc and acetic acid, to yield Pyridoxamine. The product is then converted to its dihydrochloride salt.[7]

Biocatalytic methods are also being developed for the synthesis of Pyridoxamine. One such method involves the use of recombinant microorganisms expressing enzymes like pyridoxine 4-oxidase and pyridoxamine-pyruvate aminotransferase to convert Pyridoxine to Pyridoxamine via a Pyridoxal intermediate.[8]

Quantitative Data for Derivative Synthesis

| Derivative | Synthesis Method | Starting Material | Key Reagents/Enzymes | Yield (%) | Reference |

| Pyridoxal 5'-phosphate | Chemical (via Schiff base) | This compound | p-Ethoxyaniline, Polyphosphoric acid | - | [4] |

| Pyridoxamine dihydrochloride | Chemical (from oxime) | Pyridoxal | Hydroxylamine hydrochloride, Zinc, Acetic acid | 90.5% (from oxime) | [9] |

| Pyridoxamine | Bioconversion | Pyridoxine | Rhodococcus erythropolis expressing pyridoxine 4-oxidase and pyridoxamine-pyruvate aminotransferase | ~75% (from Pyridoxine) | [8] |

Experimental Protocols

-

Synthesize this compound as described in Protocol 1 or 2.

-

Form the Schiff base by reacting the this compound solution with p-ethoxyaniline.

-

Isolate the resulting orange-yellow solid Schiff base.

-

Add the Schiff base to polyphosphoric acid and stir to facilitate the phosphorylation reaction.

-

After the reaction, hydrolyze the polyphosphoric acid and neutralize the solution with an alkali to precipitate the pyridoxal 5'-phosphate Schiff base.

-

Hydrolyze the Schiff base using a 2 mol/L alkali solution.

-

Purify the resulting PLP solution using a strong acid cation exchange resin followed by freeze-drying to obtain PLP monohydrate.[4]

-

Prepare pyridoxal oxime by reacting pyridoxal with hydroxylamine hydrochloride in the presence of anhydrous sodium acetate.

-

To the pyridoxal oxime, add acetic acid and zinc powder to carry out the reduction.

-

After the reaction, remove the excess zinc and concentrate the solution to obtain a slurry.

-

Adjust the pH of the resulting aqueous solution to be alkaline to precipitate pyridoxamine.

-

Filter the pyridoxamine and dissolve it in water and hydrochloric acid.

-

Decolorize the solution with activated carbon and filter.

-

Concentrate the filtrate under reduced pressure until white solids of pyridoxamine dihydrochloride crystallize.

-

Collect the crystals by filtration and dry.[7]

Biological Pathways

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is central to numerous metabolic processes. Its synthesis in organisms that can produce it de novo occurs via two distinct pathways: the DXP-dependent and DXP-independent pathways. In organisms that cannot synthesize it de novo, such as humans, PLP is produced through the salvage pathway from dietary vitamin B6 vitamers.

Vitamin B6 Salvage Pathway

The salvage pathway is crucial for converting various forms of vitamin B6 obtained from the diet into the active coenzyme, PLP. This pathway involves the phosphorylation of pyridoxal, pyridoxine, and pyridoxamine by pyridoxal kinase, followed by the oxidation of pyridoxine 5'-phosphate and pyridoxamine 5'-phosphate to PLP by pyridoxine 5'-phosphate oxidase.[10][11]

Caption: The Vitamin B6 Salvage Pathway.

De Novo PLP Biosynthesis: DXP-Dependent Pathway

The DXP-dependent pathway is found in some bacteria, such as E. coli. It involves the condensation of 1-deoxy-D-xylulose 5-phosphate (DXP) and 3-hydroxy-1-aminoacetone phosphate to form pyridoxine 5'-phosphate (PNP), which is then oxidized to PLP.[3][12]

References

- 1. pyridoxal 5'-phosphate salvage | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridoxal 5'-Phosphate-Dependent Enzymes at the Crossroads of Host-Microbe Tryptophan Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portlandpress.com [portlandpress.com]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. Two independent routes of de novo vitamin B6 biosynthesis: not that different after all - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. [PDF] Pyridoxal 5’-phosphate synthesis and salvage in Bacteria and Archaea: predicting pathway variant distributions and holes | Semantic Scholar [semanticscholar.org]

- 9. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pyridoxal 5’-phosphate synthesis and salvage in Bacteria and Archaea: predicting pathway variant distributions and holes - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Functions of Pyridoxal Hydrochloride as a Vitamin B6 Vitamer: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Vitamin B6 and Pyridoxal Hydrochloride

Vitamin B6 is a water-soluble vitamin that exists as a group of six chemically related compounds, or "vitamers": pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphate esters (PNP, PLP, PMP).[1] this compound is a common and stable salt form of pyridoxal used in dietary supplements and pharmaceuticals.[2] While various vitamers can be obtained from the diet, their biological activity is contingent upon their conversion to the metabolically active coenzyme form, pyridoxal 5'-phosphate (PLP).[3] PLP is a remarkably versatile coenzyme, participating in over 140 distinct enzymatic reactions, which accounts for approximately 4% of all classified enzyme activities.[4][5] These reactions are fundamental to a vast array of metabolic processes, most notably the biosynthesis and catabolism of amino acids.[5] This guide provides a detailed exploration of the biochemical journey of this compound from its conversion to PLP and delves into the multifaceted functions of PLP at the core of cellular metabolism.

Metabolic Activation: The Conversion of Pyridoxal to Pyridoxal 5'-Phosphate (PLP)

For pyridoxal, derived from this compound, to become biochemically active, it must undergo phosphorylation. This critical activation step is catalyzed by the enzyme pyridoxal kinase, which utilizes ATP to phosphorylate pyridoxal at the 5' position, yielding the active coenzyme, pyridoxal 5'-phosphate (PLP).[4] This process is central to maintaining the cellular pool of PLP required for the vast number of PLP-dependent enzymes.

References

- 1. healthylife.com.au [healthylife.com.au]

- 2. differencebetween.com [differencebetween.com]

- 3. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

The Cornerstone of Catalysis: A Technical Guide to Pyridoxal Hydrochloride in Biochemical Research

An In-depth Exploration of the Discovery, History, and Enduring Significance of Vitamin B6 in Enzymology and Drug Development

This technical guide provides a comprehensive overview of Pyridoxal Hydrochloride, a pivotal molecule in the landscape of biochemical research. From its serendipitous discovery as a vital nutrient to its elucidation as a versatile coenzyme, this document traces the historical milestones and scientific breakthroughs that have cemented its importance. Tailored for researchers, scientists, and drug development professionals, this guide delves into the fundamental biochemistry of pyridoxal 5'-phosphate (PLP), its catalytic mechanisms, and the experimental methodologies that have been instrumental in its study. Through detailed data presentation, experimental protocols, and logical visualizations, we aim to provide a thorough understanding of this essential vitamin and its active form, underscoring its continued relevance in modern life sciences.

A Historical Journey: The Unraveling of Vitamin B6

The story of this compound is intrinsically linked to the broader narrative of vitamin discovery in the early 20th century. In 1934, the Hungarian physician Paul György identified a substance capable of curing a specific skin disease in rats, which he termed dermatitis acrodynia[1][2][3]. He designated this unknown dietary factor as "vitamin B6"[1][2][3]. This initial discovery set the stage for a series of investigations to isolate and characterize this new vitamin.

A significant breakthrough occurred in 1938 when Samuel Lepkovsky successfully isolated and crystallized vitamin B6 from rice bran[1][2]. The following year, the chemical structure of this isolate was independently determined by Leslie Harris and Karl Folkers, as well as Richard Kuhn[2][4]. György proposed the name "pyridoxine" for this 3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine structure[2][4].

However, the full picture of vitamin B6 was yet to be revealed. The pioneering work of Esmond E. Snell in 1942, utilizing a microbiological growth assay, led to the characterization of two additional, biologically active forms of vitamin B6: pyridoxal, the aldehyde form, and pyridoxamine, the amine form[1][2][4]. Further research demonstrated that pyridoxine, pyridoxal, and pyridoxamine are all precursors to the metabolically active coenzyme form, pyridoxal 5'-phosphate (PLP)[1][4]. This compound is the stable salt form of pyridoxal and is commonly used in research and as a supplement[1].

The discovery of enzymatic transamination by Alexander E. Braunstein and his colleagues in the mid-1930s was another critical piece of the puzzle, establishing a key biological role for what would later be understood as a PLP-dependent reaction[5]. Snell and Braunstein are often regarded as the "fathers of vitamin B6" for their foundational contributions to understanding its biochemistry[6].

References

- 1. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridoxal 5′-Phosphate Is a Slow Tight Binding Inhibitor of E. coli Pyridoxal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Pyridoxal Hydrochloride in Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal hydrochloride, a vitamer of vitamin B6, is a critical precursor to pyridoxal 5'-phosphate (PLP), one of the most versatile coenzymes in cellular metabolism.[1][2] This guide provides a detailed exploration of the integral role of PLP in the intricate network of amino acid metabolism. We will delve into the core biochemical mechanisms, highlighting its function in transamination, decarboxylation, and other key enzymatic reactions. This document presents quantitative data on the impact of this compound supplementation on plasma amino acid profiles and provides detailed experimental protocols for the assessment of PLP-dependent enzyme activity. Furthermore, key metabolic pathways and experimental workflows are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the subject matter for researchers and professionals in drug development.

Introduction: From Vitamin to Coenzyme

This compound is a water-soluble vitamin that is converted in the liver to its biologically active form, pyridoxal 5'-phosphate (PLP).[1][3] PLP serves as an essential coenzyme for over 140 distinct enzymatic reactions, the majority of which are involved in the synthesis and degradation of amino acids.[4] Its remarkable versatility stems from the reactive aldehyde group which forms a Schiff base with the α-amino group of an amino acid substrate.[2] This covalent linkage is central to PLP's ability to act as an "electron sink," stabilizing carbanionic intermediates and thereby facilitating a variety of chemical transformations that would otherwise be energetically unfavorable.[5][6]

Core Biochemical Mechanisms and Key Metabolic Pathways

The catalytic cycle of a typical PLP-dependent enzyme begins with the coenzyme covalently linked to the enzyme's active site via an imine linkage with a lysine residue (internal aldimine).[4] An incoming amino acid substrate displaces the lysine, forming a new Schiff base (external aldimine).[4] From this point, the reaction can proceed down several paths.

Transamination: The Hub of Amino Acid Interchange

Transamination reactions, catalyzed by aminotransferases (or transaminases), are fundamental to the synthesis of non-essential amino acids and the interconversion of amino acids and α-keto acids.[5] PLP facilitates the transfer of an amino group from a donor amino acid to an α-keto acid acceptor.[5] This process is crucial for nitrogen balance within the body.[5] A classic example is the action of aspartate aminotransferase (AST) and alanine aminotransferase (ALT), key enzymes in amino acid metabolism.[7]

Decarboxylation: Synthesis of Neurotransmitters and Biogenic Amines

PLP-dependent decarboxylases are vital for the synthesis of numerous neurotransmitters and biogenic amines by catalyzing the removal of the carboxyl group from amino acids.[2] For instance, glutamate decarboxylase (GAD) synthesizes γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, from glutamate.[2] Similarly, aromatic L-amino acid decarboxylase (AADC) is responsible for the synthesis of dopamine and serotonin.[2][6]

Other PLP-Dependent Reactions

The versatility of PLP extends to a wide range of other reactions crucial for amino acid metabolism, including:

-

Racemization: Interconversion of L- and D-amino acids.[2]

-

β-Elimination and γ-Elimination: Reactions involved in the degradation of amino acids like serine, threonine, and cysteine.[4][8]

-

Retro-aldol cleavage: As seen in the conversion of serine to glycine.

Quantitative Data

Effects of Pyridoxine-HCl Supplementation on Plasma Amino Acid Concentrations

A study investigating the effects of short-term, high-dose pyridoxine-HCl supplementation (27 mg/day for 2 weeks) in young women demonstrated significant alterations in plasma amino acid profiles, suggesting an acceleration of amino acid metabolism.[5]

| Amino Acid/Metabolite | Change after Supplementation (7 and 14 days) |

| Glutamic Acid | Significantly Lower |

| α-Amino-N-butyric Acid | Significantly Higher |

| Alanine | Significantly Higher |

| Cysteine | Significantly Higher |

| Arginine | Significantly Higher |

| Phosphoserine | Significantly Higher |

| Urea | Significantly Higher |

| Table 1: Changes in plasma amino acid and urea concentrations following pyridoxine-HCl supplementation.[5] |

Kinetic Parameters of PLP-Dependent Enzymes

The efficiency of PLP-dependent enzymes can be described by their Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax). These parameters vary depending on the specific enzyme, its source, and the substrate.

| Enzyme | Source | Substrate(s) | Km (M) |

| Aspartate Aminotransferase Isoenzymes | |||

| m-AspAT (mitochondrial) | Human | Oxaloacetate | 9.0 ± 1.9 x 10⁻⁶ |

| L-Glutamate | 3.8 ± 0.2 x 10⁻² | ||

| 2-Oxoglutarate | 5.6 ± 0.1 x 10⁻³ | ||

| L-Aspartate | 4.1 ± 0.1 x 10⁻⁴ | ||

| s-AspAT (soluble) | Human | Oxaloacetate | 3.7 ± 0.6 x 10⁻⁵ |

| L-Glutamate | 1.0 ± 0.1 x 10⁻² | ||

| 2-Oxoglutarate | 1.3 ± 0.1 x 10⁻⁴ | ||

| L-Aspartate | 2.0 ± 0.1 x 10⁻³ | ||

| Aromatic Amino Acid Decarboxylase (AADC) | |||

| AADC | Pseudomonas putida | L-DOPA | 1.9 x 10⁻³ |

| 5-HTP | 1.8 x 10⁻³ | ||

| AADC | Mammalian | L-DOPA | 1.0 x 10⁻⁴ |

| 5-HTP | 1.2 x 10⁻⁴ | ||

| Table 2: Michaelis-Menten constants (Km) for selected PLP-dependent enzymes.[9] |

Experimental Protocols

Aspartate Aminotransferase (AST) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and is based on the Reitman-Frankel method.[10]

Principle: AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate. The oxaloacetate then spontaneously decarboxylates to pyruvate. Pyruvate reacts with 2,4-dinitrophenylhydrazine (DNPH) in an alkaline solution to produce a colored hydrazone, which can be measured spectrophotometrically.

Reagents:

-

Substrate Solution (containing L-aspartate and α-ketoglutarate)

-

Chromogenic Agent (2,4-dinitrophenylhydrazine)

-

Alkali Working Solution (e.g., 0.4 M NaOH)

-

Sample (serum, plasma, tissue homogenate)

Procedure:

-

Pre-warm the substrate solution to 37°C.

-

In a microplate well, add 20 µL of the pre-warmed substrate solution.

-

Add 5 µL of the sample to the well.

-

Mix thoroughly and incubate at 37°C for 30 minutes.

-

Add 20 µL of the chromogenic agent to each well.

-

Mix and incubate at 37°C for 20 minutes.

-

Add 200 µL of the alkali working solution to each well to stop the reaction and develop the color.

-

Mix and let stand at room temperature for 15 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

A standard curve using known concentrations of pyruvate should be generated to calculate the enzyme activity.

Glutamate Decarboxylase (GAD) Activity Assay (Fluorometric)

This protocol is based on the principle that the fluorescence intensity of the reaction mixture changes upon the formation of the GAD/glutamate complex.[1]

Principle: GAD catalyzes the conversion of L-glutamate to GABA and CO2. The binding of glutamate to GAD can be monitored by changes in fluorescence intensity.[1]

Reagents:

-

Phosphate Buffer (pH 7.0)

-

PLP Solution (e.g., 0.1 mM)

-

Enzyme Preparation (e.g., purified GAD or brain homogenate)

-

L-Glutamate Solution (e.g., 10 mM)

Procedure:

-

In a fluorometer cuvette, combine the phosphate buffer, PLP solution, and the enzyme preparation.

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the L-glutamate solution.

-

Immediately monitor the increase in fluorescence intensity for 15 minutes at an excitation wavelength of 495 nm and an emission wavelength of 540 nm.

-

A blank control containing all components except glutamate should be run in parallel.

-

The rate of change in fluorescence (ΔF/min) is proportional to the GAD activity and should be normalized to the protein concentration of the enzyme preparation (ΔF/min/mg protein).

Conclusion

Pyridoxal 5'-phosphate, the active form of this compound, is an indispensable coenzyme that lies at the heart of amino acid metabolism. Its unique chemical properties enable it to participate in a vast array of enzymatic reactions, including the critical processes of transamination and decarboxylation, which are fundamental to the synthesis of non-essential amino acids and key neurotransmitters. For researchers and professionals in drug development, a thorough understanding of PLP's mechanisms of action and the kinetics of PLP-dependent enzymes is paramount for identifying novel therapeutic targets and developing strategies to modulate metabolic pathways. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for furthering research in this vital area of biochemistry and pharmacology.

References

- 1. Determination of the activity of aminotransferases: comparison of two buffer systems with and without supplementary pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 3. Kinetic differences between the isoforms of glutamate decarboxylase: implications for the regulation of GABA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Light-Enhanced Catalysis by Pyridoxal Phosphate Dependent Aspartate Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.box [2024.sci-hub.box]

Navigating the Challenges of Pyridoxal Hydrochloride Storage: A Technical Guide to its Hygroscopic Nature

For Immediate Release

[City, State] – [Date] – This in-depth technical guide provides a comprehensive overview of the hygroscopic nature of Pyridoxal hydrochloride, a crucial vitamer of vitamin B6. Addressed to researchers, scientists, and professionals in drug development, this document details the challenges associated with the storage and stability of this compound, offering insights into its interaction with moisture and the resulting degradation pathways.

This compound is a white to slightly yellow crystalline solid known for its sensitivity to atmospheric moisture.[1] Its hygroscopic properties can lead to physical and chemical instability, making proper storage and handling critical to ensure its efficacy and shelf-life in pharmaceutical formulations. This guide synthesizes available data on its moisture sorption characteristics, outlines a plausible pathway for its hydrolytic degradation, and provides detailed experimental protocols for its analysis.

Understanding the Hygroscopicity of this compound

The tendency of a substance to absorb moisture from the air is known as hygroscopicity. For pharmaceutical ingredients like this compound, this can lead to issues such as caking, altered dissolution rates, and chemical degradation. A preformulation study by Thomas Durig confirmed the existence of at least two polymorphs of this compound with notably different hygroscopic properties.[1] The research also highlighted that polymorphic transformations can be induced by exposure to relative humidity levels between 57% and 68%.[1]

While the complete moisture sorption isotherm data from this study is not publicly available, the findings underscore the compound's sensitivity to moisture. The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain after storage at 25°C and 80% relative humidity for 24 hours.

Table 1: European Pharmacopoeia Classification of Hygroscopicity

| Classification | Increase in Mass (w/w) |

| Non-hygroscopic | ≤ 0.12% |

| Slightly hygroscopic | > 0.12% and < 2.0% |

| Hygroscopic | ≥ 2.0% and < 15.0% |

| Very hygroscopic | ≥ 15.0% |

Data sourced from the European Pharmacopoeia.

Further studies are required to definitively classify this compound according to this scale.

Proposed Hydrolytic Degradation Pathway

The chemical instability of this compound in the presence of moisture is largely attributed to its hemiacetal and aldehyde functional groups.[1] In an aqueous environment, the hemiacetal can undergo hydrolysis to yield the free aldehyde form. This aldehyde is susceptible to oxidation, which can lead to the formation of 4-pyridoxic acid, an inactive metabolite. While the complete degradation pathway is complex and can be influenced by factors such as pH and the presence of other excipients, a plausible hydrolytic degradation pathway is proposed below.

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Protocols

To assist researchers in evaluating the hygroscopic nature and stability of this compound, detailed experimental protocols are provided below.

Protocol 1: Determination of Hygroscopicity by Gravimetric Sorption Analysis (GSA)

This method determines the moisture sorption and desorption characteristics of a sample by measuring the change in mass as a function of relative humidity (RH) at a constant temperature.

1. Sample Preparation:

- Accurately weigh 5-10 mg of this compound into a sample pan suitable for the GSA instrument.

- Ensure the sample is a fine, uniform powder.

2. Instrument Setup:

- Calibrate the GSA instrument for mass and RH according to the manufacturer's instructions.

- Set the temperature to a constant value, typically 25°C.

3. Experimental Procedure:

- Drying: Dry the sample in the GSA instrument at 0% RH until a stable mass is achieved. This establishes the dry mass of the sample.

- Sorption Isotherm: Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a specified threshold (e.g., <0.002% in 5 minutes). Record the equilibrium mass at each RH.

- Desorption Isotherm: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step and recording the equilibrium mass.

4. Data Analysis:

- Calculate the percentage of moisture sorbed at each RH step relative to the dry mass of the sample.

- Plot the percentage of moisture sorbed (y-axis) against the RH (x-axis) to generate the moisture sorption and desorption isotherms.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep [label="Sample Preparation\n(5-10 mg Pyridoxal HCl)"];

setup [label="Instrument Setup\n(GSA, 25°C)"];

dry [label="Drying Step\n(0% RH until stable mass)"];

sorption [label="Sorption Phase\n(Stepwise RH increase 0% -> 90%)"];

desorption [label="Desorption Phase\n(Stepwise RH decrease 90% -> 0%)"];

analysis [label="Data Analysis\n(Plot % moisture vs. RH)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep;

prep -> setup;

setup -> dry;

dry -> sorption;

sorption -> desorption;

desorption -> analysis;

analysis -> end;

}

Caption: Workflow for Gravimetric Sorption Analysis.

Protocol 2: Stability Testing under Controlled Humidity Conditions

This protocol, based on ICH Q1A guidelines, assesses the chemical stability of this compound when stored under specific temperature and humidity conditions.[2][3]

1. Sample Preparation and Packaging:

- Prepare multiple batches of this compound.

- Package the samples in the intended container closure system for the final product.

2. Storage Conditions:

- Place the packaged samples in stability chambers set to the following long-term and accelerated storage conditions:

- Long-term: 25°C ± 2°C / 60% RH ± 5% RH

- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

3. Testing Schedule:

- Initial (Time 0): Test a sample from each batch to establish the initial baseline for purity, appearance, and other relevant quality attributes.

- Accelerated: Pull samples at 1, 2, 3, and 6 months.

- Long-term: Pull samples at 3, 6, 9, 12, 18, 24, and 36 months.

4. Analytical Testing:

- At each time point, perform the following tests on the pulled samples:

- Appearance: Visually inspect for any changes in color or physical state.

- Assay and Purity: Use a stability-indicating HPLC method to determine the potency of this compound and to detect and quantify any degradation products.

- Water Content: Determine the water content using Karl Fischer titration.

5. Data Evaluation:

- Compare the results at each time point to the initial data and the product specifications.

- Evaluate any trends in degradation or changes in physical properties to establish a re-test period or shelf life.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep [label="Sample Preparation\n& Packaging"];

storage [label="Place in Stability Chambers\n(Long-term & Accelerated Conditions)"];

initial_test [label="Initial Testing (Time 0)"];

pull_samples [label="Pull Samples at\nScheduled Intervals"];

analytical_test [label="Analytical Testing\n(Appearance, Assay, Water Content)"];

evaluation [label="Data Evaluation\n& Shelf-life Determination"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep;

prep -> initial_test;

initial_test -> storage;

storage -> pull_samples;

pull_samples -> analytical_test;

analytical_test -> evaluation;

evaluation -> end;

pull_samples -> pull_samples [style=dotted, arrowhead=none, label="Repeat at each time point"];

}

Caption: Workflow for Pharmaceutical Stability Testing.

Conclusion

The hygroscopic nature of this compound presents a significant challenge in the development of stable pharmaceutical products. A thorough understanding of its moisture sorption behavior and degradation pathways is essential for formulating robust dosage forms and defining appropriate storage conditions. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate these properties, ultimately ensuring the quality, safety, and efficacy of products containing this vital nutrient.

References

Methodological & Application

Application Notes and Protocols for Pyridoxal Hydrochloride in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal hydrochloride, a vitamer of Vitamin B6, is an essential micronutrient in cell culture media, playing a critical role as a precursor to the biologically active coenzyme, Pyridoxal 5'-phosphate (PLP).[1] PLP is a pivotal cofactor for over 140 enzymatic reactions, primarily governing amino acid metabolism, but also influencing neurotransmitter synthesis, heme production, and fatty acid metabolism.[1][2] The appropriate use of this compound is crucial for maintaining normal cellular physiology and ensuring the validity of in vitro experimental outcomes.

This document provides a detailed protocol for the preparation and application of this compound in cell culture, summarizes its metabolic functions, and outlines experimental designs to assess its effects.

Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| Synonyms | 3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde hydrochloride, PL HCl | [3] |

| Molecular Formula | C₈H₉NO₃ · HCl | [4] |

| Molecular Weight | 203.62 g/mol | [3][5] |

| Appearance | White to off-white powder | [3] |

| Solubility | Water (50 mg/mL), DMSO (40-50 mg/mL) | [3][6][7] |

| Storage | Store at -20°C | [3] |

Common Basal Media Containing Pyridoxal

| Basal Medium | Contains Pyridoxal (alone or with Pyridoxine) |

| Ames' Medium | Yes |

| Basal Medium Eagle (BME) | Yes |

| Click's Medium | Yes |

| CMRL-1066 Medium | Yes (with Pyridoxine) |

| Dulbecco's Modified Eagle's Medium (DMEM) | Original formulation contains Pyridoxal |

| DMEM/Ham's F-12 (50:50) | Yes (with Pyridoxine) |

| Fischer's Medium | Yes |

| Glasgow Modified Eagle's Medium (GMEM) | Yes |

| Iscove's Modified Dulbecco's Medium (IMDM) | Yes |

| McCoy's 5A Modified Medium | Yes (with Pyridoxine) |

| Medium 199 | Yes (with Pyridoxine) |

| Minimum Essential Medium Eagle (MEM) | Yes |

| NCTC Medium | Yes (with Pyridoxine) |

| Swim's S-77 Medium | Yes |

| Williams Medium E | Yes |

Source: Sigma-Aldrich

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a sterile stock solution of this compound for supplementation of cell culture media.

Materials:

-

This compound powder (BioReagent, suitable for cell culture)[3]

-

Sterile, nuclease-free water or DMSO

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Laminar flow hood

-

Vortex mixer

Procedure:

-

Calculate the required mass: Determine the desired concentration and volume of the stock solution. A common stock concentration is 1000x the final working concentration. For a final concentration of 20 µM, a 20 mM stock solution is appropriate.

-

Weighing: In a laminar flow hood, accurately weigh the required amount of this compound powder.

-

Dissolution:

-

For aqueous solution: Add the powder to a sterile conical tube and dissolve in a small amount of sterile water.[8] Vortex until fully dissolved. Bring the solution to the final desired volume with sterile water.

-

For DMSO solution: Add the powder to a sterile conical tube and dissolve in the desired volume of sterile DMSO.[6] Vortex until fully dissolved.

-

-

Sterilization (for aqueous solutions): Sterilize the aqueous stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[6] DMSO solutions do not require filter sterilization if prepared from sterile DMSO under aseptic conditions.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to one month or at -80°C for up to six months.[6][9]

Protocol 2: Supplementation of Cell Culture Media

This protocol describes the addition of the this compound stock solution to basal cell culture media.

Materials:

-

Prepared this compound stock solution (from Protocol 1)

-

Basal cell culture medium (serum-free or serum-supplemented)

-

Sterile serological pipettes

-

Laminar flow hood

Procedure:

-

Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.

-

Calculate the required volume: Determine the volume of stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 500 mL of medium with a final concentration of 20 µM from a 20 mM stock, add 500 µL of the stock solution.

-

Supplementation: In a laminar flow hood, add the calculated volume of the stock solution to the basal medium.

-

Mixing: Gently swirl the medium bottle to ensure homogenous mixing.

-

Labeling: Clearly label the supplemented medium with the name of the supplement and the final concentration.

-

Storage: Store the supplemented medium at 2-8°C and use within the recommended period for the basal medium.

Protocol 3: Assessing the Effect of this compound on Cell Proliferation

This protocol provides a framework for evaluating the impact of varying concentrations of this compound on cell growth.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 20 µM, 50 µM, 100 µM, 500 µM).[10]

-

Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Cell Proliferation Assay: At the end of the incubation period, perform the cell proliferation assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the results to the vehicle control and plot the cell viability against the concentration of this compound to determine its effect on cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic role of this compound and a general workflow for its application in cell culture experiments.

Caption: Cellular uptake and conversion of Pyridoxal HCl to its active form, PLP.

Caption: General experimental workflow for using Pyridoxal HCl in cell culture.

Concluding Remarks

This compound is a fundamental component of many cell culture media, essential for a wide array of metabolic processes. However, its aldehyde group can react with amino acids in the medium, potentially affecting stability. Researchers should be aware of the specific form of Vitamin B6 in their chosen medium, as more stable alternatives like pyridoxine are often used. The protocols provided herein offer a standardized approach to the preparation and use of this compound, enabling reproducible and reliable in vitro studies. Careful consideration of its concentration is necessary, as high levels may impact cellular processes like proliferation.[10]

References

- 1. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 2. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridoxal BioReagent,cellculture mammalian,cellculture insect 65-22-5 [sigmaaldrich.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. This compound | C8H10ClNO3 | CID 6171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Mechanism | Concentration [selleckchem.com]

- 8. phytotechlab.com [phytotechlab.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application of Pyridoxal Hydrochloride in Labeling Amino Acids for Detection

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pyridoxal hydrochloride, a vitamer of Vitamin B6, presents a valuable tool for the derivatization of amino acids to facilitate their detection and quantification. The core of this application lies in the reaction between the aldehyde group of pyridoxal and the primary amino group of an amino acid, forming a Schiff base. This reaction introduces a chromophore and, in some cases, a fluorophore into the amino acid structure, enabling detection by spectrophotometry or fluorescence spectroscopy. This method is particularly useful for amino acids that lack intrinsic chromophores or fluorophores.

The formation of the pyridoxal-amino acid adduct allows for sensitive detection, potentially in the picomolar range, making it a relevant technique in various research and development areas, including drug discovery, metabolomics, and nutritional analysis. The resulting derivatives can be separated and quantified using techniques such as High-Performance Liquid Chromatography (HPLC).

Key Advantages:

-

Versatility: Applicable to a wide range of primary amino acids.

-

Sensitivity: The formed Schiff base can be detected using highly sensitive spectrophotometric and fluorometric methods.

-

Specificity: The reaction is specific to primary amino groups under controlled conditions.

Limitations:

-

The reaction conditions, such as pH and temperature, need to be carefully optimized for reproducible results.

-

The stability of the Schiff base can be influenced by the reaction matrix and pH.

-

Secondary amino acids, such as proline, will not react with this compound under standard conditions.

Chemical Reaction

The fundamental reaction involves the condensation of the aldehyde group of pyridoxal with the primary amino group of an amino acid to form a Schiff base (an imine). This reaction is typically reversible and pH-dependent.

Caption: Reaction of Pyridoxal with an amino acid to form a Schiff base.

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Amino Acids

This protocol outlines a general procedure for the derivatization of amino acids with this compound for subsequent quantification using a spectrophotometer.

Materials:

-

This compound solution (10 mM in 0.1 M phosphate buffer, pH 7.4)

-

Amino acid standards and samples

-

Phosphate buffer (0.1 M, pH 7.4)

-

Spectrophotometer and cuvettes

Procedure:

-

Sample Preparation: Dissolve amino acid standards and samples in 0.1 M phosphate buffer (pH 7.4) to achieve a concentration range suitable for analysis (e.g., 1-100 µM).

-

Derivatization Reaction:

-

In a microcentrifuge tube, mix 100 µL of the amino acid solution with 100 µL of the 10 mM this compound solution.

-

Incubate the mixture at 37°C for 30 minutes in the dark to facilitate Schiff base formation.

-

-

Spectrophotometric Measurement:

-

After incubation, transfer the reaction mixture to a quartz cuvette.

-

Measure the absorbance at the wavelength of maximum absorption for the pyridoxal-amino acid adduct (typically determined by scanning from 300-500 nm; a common starting point is around 410-420 nm).

-

Use a blank solution containing 100 µL of phosphate buffer and 100 µL of this compound solution for baseline correction.

-

-

Quantification:

-

Generate a standard curve by plotting the absorbance values of the derivatized amino acid standards against their known concentrations.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Protocol 2: HPLC Analysis with Fluorescence Detection

This protocol describes the derivatization of amino acids with this compound for separation and sensitive detection by reverse-phase HPLC with a fluorescence detector.

Materials:

-

This compound solution (20 mM in 0.1 M borate buffer, pH 8.0)

-

Amino acid standards and samples

-

Borate buffer (0.1 M, pH 8.0)

-

HPLC system with a C18 column and fluorescence detector

-

Mobile Phase A: 0.1 M sodium acetate buffer (pH 6.0)

-

Mobile Phase B: Acetonitrile

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Prepare amino acid standards and samples in 0.1 M borate buffer (pH 8.0).

-

Derivatization Reaction:

-

To 50 µL of the amino acid solution, add 50 µL of the 20 mM this compound solution.

-

Vortex the mixture and incubate at 50°C for 15 minutes.

-

Cool the reaction mixture to room temperature.

-

-

HPLC Analysis:

-

Filter the derivatized sample through a 0.22 µm syringe filter.

-

Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.

-

Set the fluorescence detector to an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 395 nm (these values should be optimized for the specific amino acid adducts).

-

Perform a gradient elution to separate the derivatized amino acids. A typical gradient might be:

-

0-5 min: 10% B

-

5-25 min: 10-50% B (linear gradient)

-

25-30 min: 50% B

-

30-35 min: 10% B (re-equilibration)

-

-

-

Data Analysis:

-